molecular formula C10H18O2 B14349207 6-Hydroxy-4,7-dimethyloct-3-en-2-one CAS No. 91873-31-3

6-Hydroxy-4,7-dimethyloct-3-en-2-one

Cat. No.: B14349207
CAS No.: 91873-31-3
M. Wt: 170.25 g/mol
InChI Key: YIZBAGSANYXJTG-UHFFFAOYSA-N
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Description

6-Hydroxy-4,7-dimethyloct-3-en-2-one is a monoterpenoid derivative characterized by an eight-carbon chain (octenone backbone) with a hydroxyl group at position 6, methyl groups at positions 4 and 7, and a conjugated enone system (α,β-unsaturated ketone) at positions 2 and 2.

Properties

CAS No.

91873-31-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

6-hydroxy-4,7-dimethyloct-3-en-2-one

InChI

InChI=1S/C10H18O2/c1-7(2)10(12)6-8(3)5-9(4)11/h5,7,10,12H,6H2,1-4H3

InChI Key

YIZBAGSANYXJTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=CC(=O)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4,7-dimethyloct-3-en-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-Hydroxy-4,7-dimethyloct-3-en-2-one may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4,7-dimethyloct-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated alcohol.

Scientific Research Applications

6-Hydroxy-4,7-dimethyloct-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4,7-dimethyloct-3-en-2-one involves its interaction with specific molecular targets and pathways The hydroxyl group and double bond play crucial roles in its reactivity and interactions with other molecules The compound may act as a ligand, binding to enzymes or receptors and modulating their activity

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities

Compound Name Molecular Formula Key Functional Groups/Substituents Bioactivity/Application Source/Context
6-Hydroxy-4,7-dimethyloct-3-en-2-one C₁₀H₁₆O₂ Hydroxy, methyl (C4, C7), enone (C2-C3) Inferred: Potential insecticidal/anti-inflammatory (analogous to terpenoids) N/A (hypothetical comparison)
Loliolide (6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one) C₁₁H₁₆O₃ Benzofuranone ring, hydroxy, methyl groups Anti-inflammatory, insecticidal Dillenia indica (bioinsecticide), Cotoneaster spp.
Isololiolide C₁₁H₁₆O₃ Stereoisomer of loliolide Anticonvulsant (indirect via plant extracts) Bombyx batryticatus (traditional medicine)
(6α,22E)-6-Hydroxy-4,7,22-ergostatrien-3-one C₂₈H₄₀O₂ Steroid backbone, hydroxy, enone Fungal metabolite (antimicrobial?) Ganoderma lucidum (reishi mushroom)
6-Hydroxy-4,4-dimethyl-3,4-dihydrocoumarin C₁₁H₁₂O₃ Coumarin lactone, hydroxy, methyl groups Multi-target inhibitor (leishmaniasis) Synthetic coumarin analogue

Key Observations:

Enone System: The α,β-unsaturated ketone in 6-Hydroxy-4,7-dimethyloct-3-en-2-one is analogous to the enone in loliolide and ergostatrienone. This group is critical for electrophilic reactivity and interactions with biological targets, such as enzymes or receptors .

Hydroxy and Methyl Substituents: The hydroxyl group at C6 in the target compound aligns with loliolide (C6 hydroxy) and ergostatrienone, which are linked to anti-inflammatory and antifungal effects . Methyl groups at C4 and C7 may enhance lipophilicity, influencing membrane permeability.

Ring vs.

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